Allylcinerine

Description

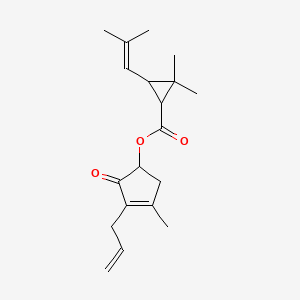

Allylcinerine, systematically named 3-Allyl-2-methyl-4-oxo-2-cyclopenten-1-yl 3-[(2E)-2-buten-2-yl]-2,2-dimethylcyclopropanecarboxylate, is a synthetic cyclopropanecarboxylate ester with insecticidal properties. It is recognized under the ISO synonym allethrin, a class I pyrethroid insecticide widely used in household and agricultural pest control . Structurally, this compound features a cyclopentenyl backbone substituted with allyl and methyl groups, combined with a cyclopropane ring esterified to a butenyl side chain. This configuration contributes to its neurotoxic effects in insects by disrupting sodium channel function .

The compound’s molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol. Its CAS Registry Number is 858423-54-8, and it is characterized by high volatility and low persistence in the environment compared to older pyrethroids .

Properties

IUPAC Name |

(4-methyl-2-oxo-3-prop-2-enylcyclopent-3-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)10-15(17(13)20)22-18(21)16-14(9-11(2)3)19(16,5)6/h7,9,14-16H,1,8,10H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQVCWAIAWPMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(C1)OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allethrin involves several steps, starting from readily available starting materials. The key steps include:

Cyclopentene Derivative Formation: The initial step involves the formation of a cyclopentene derivative through a Diels-Alder reaction between a diene and a dienophile.

Allylic Oxidation: The cyclopentene derivative undergoes allylic oxidation to introduce the oxo group at the 2-position.

Alkylation: The resulting compound is then alkylated to introduce the prop-2-enyl group at the 3-position.

Cyclopropanation: The final step involves the cyclopropanation of the intermediate compound to form the desired allethrin structure.

Industrial Production Methods

Industrial production of allethrin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Allethrin undergoes various chemical reactions, including:

Oxidation: Allethrin can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert allethrin to its corresponding alcohols.

Substitution: Allethrin can undergo substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxides: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Allethrin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of pyrethroid chemistry and synthesis.

Biology: Studied for its effects on insect physiology and behavior.

Medicine: Investigated for its potential use in developing new insecticides with improved safety profiles.

Industry: Used in the formulation of various insecticidal products for household and agricultural use.

Mechanism of Action

Allethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged opening of these channels and leading to hyperexcitation and paralysis of the insect . This mechanism is similar to that of natural pyrethrins, but allethrin is more stable and effective .

Comparison with Similar Compounds

Structural Insights :

- This compound’s allyl and cyclopentenone groups enhance its binding affinity to insect sodium channels, while its simpler structure (vs. cypermethrin) reduces environmental persistence .

- Permethrin and cypermethrin incorporate chlorine atoms and cyano groups, respectively, improving stability and broadening pest targets but increasing mammalian toxicity .

Research and Development Gaps

Further research is needed to optimize its formulation for extended residual activity without compromising safety .

Biological Activity

Allylcinerine, a compound derived from the Amaryllidaceae family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, including enzyme inhibition, neuroprotective properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an alkaloid characterized by its unique structure that contributes to its biological activity. The compound's molecular formula is , and it features a bicyclic structure that is typical of many alkaloids from the Amaryllidaceae family. Understanding its chemical properties is essential for elucidating its biological mechanisms.

1. Enzyme Inhibition

One of the most significant aspects of this compound's biological activity is its role as an enzyme inhibitor. Research indicates that it exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Inhibition Potency : Studies report IC50 values for this compound against AChE in the low micromolar range, indicating strong inhibitory potential. For example, an IC50 value of approximately 5.9 μM has been documented for AChE inhibition .

| Enzyme Type | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.9 ± 0.2 |

| Butyrylcholinesterase (BuChE) | 29.1 ± 1.0 |

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in cellular models of neurodegeneration. It appears to prevent apoptosis in neuronal cells exposed to oxidative stress.

- Cellular Studies : In vitro studies using SH-SY5Y cells demonstrated that this compound can significantly reduce cell death induced by oxidative stress, suggesting a protective mechanism against neurodegenerative processes .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress markers in various biological models.

- Oxidative Stress Reduction : this compound treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role in mitigating oxidative damage .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study focused on the effects of this compound on cognitive function in animal models of Alzheimer's disease demonstrated significant improvements in memory and learning tasks when treated with the compound.

- Case Study 2 : Another investigation explored the compound's ability to modulate cholinergic signaling pathways, further supporting its role as a potential treatment for cognitive impairments associated with cholinergic deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.